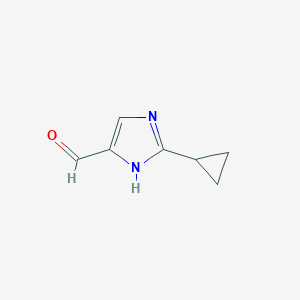

2-Cyclopropyl-1H-imidazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in the field of organic synthesis .

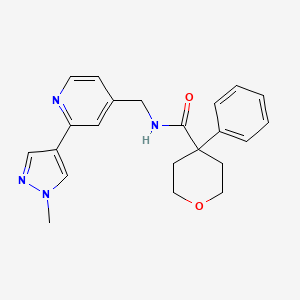

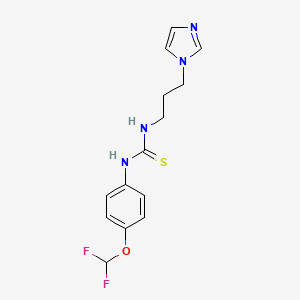

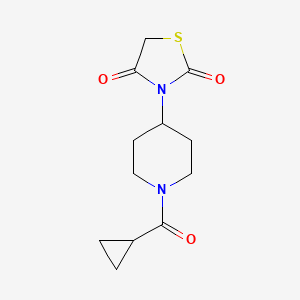

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” consists of a five-membered imidazole ring attached to a cyclopropyl group and a carbaldehyde group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” are not detailed in the search results, imidazole derivatives are known to be key building blocks in the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Their reactivity as an aldehyde and their imidazole ring make them valuable precursors in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Preparation of Functionalized Polymers

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” has applications in material science, where it is employed in the preparation of functionalized polymers . These polymers can be used in a variety of applications, including the development of new materials with unique properties.

Ligands for Coordination Chemistry

This compound is also used in the preparation of ligands for coordination chemistry . Coordination chemistry is a branch of chemistry where compounds with coordinate bonds are studied. These ligands can bind to metal ions to form coordination compounds.

Component in Metal-Organic Frameworks

Another application of “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is its use as a component in metal-organic frameworks . These frameworks are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Preparation of C17,20-Lyase Inhibitor

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer . This inhibitor can help control the growth of cancer cells.

Synthesis of Antimalarial Drugs

This compound is also used in the synthesis of biologically active compounds such as antimalarial drugs . Antimalarial drugs are medications used to prevent and treat malaria, a disease caused by parasites.

Preparation of Tridentate Schiff-Base Carboxylate-Containing Ligands

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” was used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid . These ligands can be used in various chemical reactions and processes.

Imidazole-Directed Allylation of Aldimines

It was also used in a study of the imidazole-directed allylation of aldimines . This reaction is important in organic synthesis as it allows for the formation of new carbon-carbon bonds.

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Wirkmechanismus

Target of Action

Imidazole derivatives, in general, have been known to exhibit a broad range of biological activities, interacting with various targets such as enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde .

Eigenschaften

IUPAC Name |

2-cyclopropyl-1H-imidazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-6-3-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJUZCWDBUIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1H-imidazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide](/img/structure/B2397609.png)

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)

![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2397620.png)

![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2397629.png)

![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2397631.png)